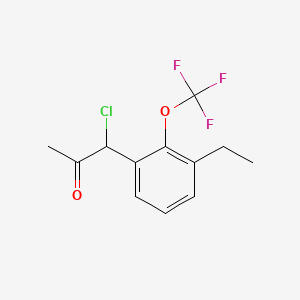

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H12ClF3O2 |

|---|---|

Molecular Weight |

280.67 g/mol |

IUPAC Name |

1-chloro-1-[3-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O2/c1-3-8-5-4-6-9(10(13)7(2)17)11(8)18-12(14,15)16/h4-6,10H,3H2,1-2H3 |

InChI Key |

AQDOVWSISPNMSD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Propan-2-one Derivatives

- Reagents : Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) as chlorinating agents.

- Catalyst : Pyridine or ZnCl₂ (for milder conditions).

- Conditions :

Example Protocol (adapted from):

- React 3-ethyl-2-(trifluoromethoxy)phenylpropan-2-ol with SOCl₂ (molar ratio 1:1.05) and pyridine (4–6 wt%) at 70–80°C.

- Cool to 25°C, crystallize, and neutralize with 15% NaOH.

- Isolate the organic layer and distill under vacuum (−0.098 MPa).

Diazonium Salt Coupling (adapted from)

- Substrate : 3-Ethyl-2-(trifluoromethoxy)aniline.

- Reagents :

- Diazotization: NaNO₂/HCl.

- Coupling agent: Isopropenyl acetate.

- Catalyst: CuCl/CuCl₂.

- Conditions :

- Temperature: 40–60°C.

- Solvent: Polar solvents (e.g., acetone/water).

- Diazotize 3-ethyl-2-(trifluoromethoxy)aniline with NaNO₂/HCl at 0–5°C.

- React with isopropenyl acetate in acetone/water with CuCl catalyst.

- Purify via bisulfite complexation or vacuum distillation.

Comparative Analysis of Methods

Critical Reaction Parameters

- Temperature Control : Excess heat (>90°C) risks decomposition of trifluoromethoxy groups.

- Catalyst Selection : Pyridine enhances chlorination efficiency but may require neutralization.

- Purification :

- Vacuum Distillation : Collects fractions at 97–98°C under −0.098 MPa.

- Bisulfite Complexation : Effective for ketone isolation but adds steps.

Structural and Functional Insights

- Electrophilic Reactivity : The trifluoromethoxy group increases electrophilicity at the ketone carbon, facilitating nucleophilic substitutions.

- Stability : Halogenation at the α-position stabilizes the compound against oxidation.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield secondary alcohols. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The trifluoromethoxy group at the 2-position (as in and ) versus the 5-position () alters electronic distribution and steric hindrance. Replacement of ethyl (target compound) with methylthio () introduces sulfur-based nucleophilicity, which may influence downstream reactions (e.g., nucleophilic substitutions).

Physical Properties: The 2-methylthio-3-trifluoromethoxy analog () has a predicted boiling point of ~300°C, comparable to other halogenated propanones. Higher molecular weight compounds (e.g., ) likely exhibit increased melting points and reduced solubility . Hydrazinylidene derivatives () form monoclinic crystals (space group P2₁/c) with hydrogen-bonded networks, enhancing thermal stability .

Synthetic Pathways :

- Hydrazinylidene analogs are synthesized via diazonium salt coupling with chlorinated ketones (), whereas sulfur-containing derivatives (e.g., methylthio) may involve thiol-ene reactions or bromination followed by substitution ().

Applications :

- Hydrazinylidene derivatives serve as intermediates for heterocycles like pyrazoles, which are prevalent in agrochemicals and pharmaceuticals .

- Sulfur-containing analogs () are critical API intermediates, with purity standards ≥98% to meet regulatory requirements .

Research Findings and Implications

- Electron-Withdrawing Groups : The trifluoromethoxy group significantly lowers electron density at the aromatic ring, directing electrophilic attacks to specific positions and stabilizing reactive intermediates .

- Steric Effects : Ethyl and methylthio groups at the 3-position (target compound vs. ) may hinder access to the ketone moiety, affecting reaction kinetics in nucleophilic additions .

- Crystallographic Behavior: Hydrogen-bonding patterns in hydrazinylidene derivatives () contrast with the non-polar packing of sulfur analogs, impacting their solubility and formulation in drug delivery systems .

Biological Activity

1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O and a molecular weight of 264.67 g/mol. This compound features a chloro group, an ethyl substituent, and a trifluoromethoxy group attached to a phenyl ring, contributing to its distinctive properties and potential biological activities, particularly in pharmaceutical research.

Chemical Structure and Properties

The structural complexity of this compound enhances its lipophilicity, which may influence its interaction with biological targets. The trifluoromethoxy group is particularly significant as it has been shown to enhance the biological activity of similar compounds by improving their binding affinity to various targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has also been studied for its anticancer potential. Preliminary data suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the trifluoromethoxy group may enhance its interaction with specific molecular targets involved in cancer cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several fluorinated compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound has significant potential as an antimicrobial agent, warranting further investigation into its mechanism of action and therapeutic applications .

Study 2: Anticancer Mechanisms

A separate study focused on the anticancer mechanisms of this compound revealed that it could induce apoptosis in MDA-MB-231 breast cancer cells. The treatment resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift toward programmed cell death. The IC50 value for this effect was determined to be approximately 15 µM, highlighting its potency as a potential anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C12H12ClF3O | Trifluoromethoxy group enhances activity | Antimicrobial, anticancer |

| 1-Chloro-1-(3-methylphenyl)propan-2-one | C11H13ClO | Lacks fluorinated groups | Lower biological activity |

| 1-Chloro-1-(4-fluorophenyl)propan-2-one | C11H12ClF | Contains a fluorine atom | Moderate biological activity |

This table illustrates how the presence of specific functional groups influences the biological activity of these compounds.

Q & A

Q. What synthetic methodologies are employed for preparing 1-chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted benzaldehyde derivative (e.g., 3-ethyl-2-(trifluoromethoxy)benzaldehyde) with a chloroacetone precursor under basic conditions. For instance, sodium acetate or potassium carbonate in ethanol facilitates the formation of the ketone backbone . Diazonium salt coupling (e.g., using substituted benzenediazonium chloride) with methyl 2-chloro-3-oxobutanoate may also yield hydrazonoyl chloride intermediates, which can be further functionalized .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Single-crystal diffraction (using SHELX software) confirms the planar geometry of the aryl-chloro-propanone backbone and intermolecular interactions like N–H⋯O hydrogen bonds .

- NMR spectroscopy : and NMR identify substituent effects (e.g., trifluoromethoxy groups cause deshielding of adjacent protons) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHClFO) and isotopic patterns for chlorine/fluorine .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

The compound’s trifluoromethoxy and ethyl substituents introduce disorder in crystal packing. Strategies include:

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effects of the trifluoromethoxy group, which polarizes the carbonyl carbon, enhancing electrophilicity. Frontier molecular orbital analysis predicts nucleophilic attack at the chloroacetone moiety . Solvent effects (e.g., ethanol) are simulated using the polarizable continuum model (PCM) to validate experimental reaction yields .

Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved?

- Reaction monitoring : Use in situ NMR to track trifluoromethoxy group stability under varying conditions .

- Byproduct analysis : LC-MS identifies side products (e.g., dechlorinated derivatives), guiding pH or temperature adjustments .

- Design of experiments (DoE) : Multivariate analysis (e.g., varying solvent, base, and stoichiometry) optimizes yield and purity simultaneously .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

- Flash chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) to separate polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers or diastereomers if chiral centers form during synthesis .

Q. How does the trifluoromethoxy substituent influence spectroscopic and reactivity profiles compared to methoxy analogs?

The trifluoromethoxy group increases electron-withdrawing effects, observed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.